molecular formula C9H9Cl2NO B13051908 (S)-5,7-Dichlorochroman-4-amine hcl

(S)-5,7-Dichlorochroman-4-amine hcl

Cat. No.: B13051908
M. Wt: 218.08 g/mol
InChI Key: KEBQWSWXMRGLTI-ZETCQYMHSA-N
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Description

(S)-5,7-Dichlorochroman-4-amine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of two chlorine atoms on the chroman ring and an amine group at the fourth position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,7-Dichlorochroman-4-amine hydrochloride typically involves multiple steps. One common method starts with the chlorination of chroman derivatives to introduce chlorine atoms at the 5 and 7 positions. This is followed by the introduction of an amine group at the fourth position through nucleophilic substitution reactions. The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-5,7-Dichlorochroman-4-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-5,7-Dichlorochroman-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

(S)-5,7-Dichlorochroman-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5,7-Dichlorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichlorochroman-4-amine: Lacks the (S)-configuration and hydrochloride salt form.

    5,7-Dichlorochroman-4-ol: Contains a hydroxyl group instead of an amine group.

    5,7-Dichlorochroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

(S)-5,7-Dichlorochroman-4-amine hydrochloride is unique due to its specific stereochemistry and the presence of both chlorine atoms and an amine group. This combination of features makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

(4S)-5,7-dichloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9Cl2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2/t7-/m0/s1

InChI Key

KEBQWSWXMRGLTI-ZETCQYMHSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C(=CC(=C2)Cl)Cl

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)Cl)Cl

Origin of Product

United States

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